![molecular formula C18H22ClNO B1437322 N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-3,4-dimethylaniline CAS No. 1040685-85-5](/img/structure/B1437322.png)
N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-3,4-dimethylaniline
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-3,4-dimethylaniline” is represented by the formula C18H22ClNO . The molecular weight is 303.83 .Physical And Chemical Properties Analysis
The molecular weight of “N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-3,4-dimethylaniline” is 303.83 . More detailed physical and chemical properties are not available in the current resources.Applications De Recherche Scientifique
Adhesive Bonding in Dentistry
N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-3,4-dimethylaniline has been studied for its potential application in adhesive bonding, particularly in dental procedures. Bowen et al. (1996) synthesized a surface-active comonomer, N35A, by a reaction involving 3,5-dimethylaniline, which demonstrated promising color stability and adhesion-promoting capabilities, comparable to widely used commercial bonding formulations in dentistry (Bowen et al., 1996).
Synthesis of Organic Compounds
The compound has been used as a starting material or intermediate in the synthesis of various organic compounds. Vaid et al. (2014) developed a high-yielding synthesis of methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate from 2,4-dimethylaniline, demonstrating its utility in organic synthesis (Vaid et al., 2014).
Potential Pesticides
N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, related to N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-3,4-dimethylaniline, have been characterized as potential pesticides. Olszewska et al. (2011) conducted X-ray powder diffraction studies on these compounds, indicating their potential application in pest control (Olszewska et al., 2011).
Biotransformation Studies
The biotransformation of related compounds, such as 1-(4-chlorophenyl)-3,3-dimethyltriazene, has been studied to understand their metabolic pathways. Kolar and Schlesiger (1975) identified modified anilines, including 4-chloro-3-hydroxyaniline and 3-chloro-4-hydroxyaniline, suggesting potential applications in understanding carcinogenic pathways (Kolar & Schlesiger, 1975).
Propriétés
IUPAC Name |
N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-3,4-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO/c1-12-5-6-16(9-13(12)2)20-7-8-21-17-10-14(3)18(19)15(4)11-17/h5-6,9-11,20H,7-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RANOEANPOKFNBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCCOC2=CC(=C(C(=C2)C)Cl)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-3,4-dimethylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



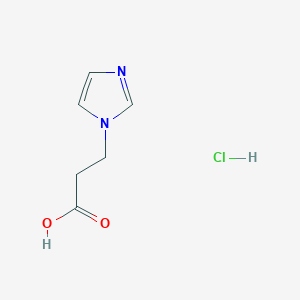

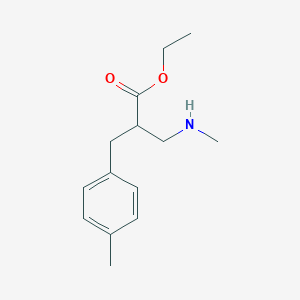

![1-[3,5-Bis(trifluoromethyl)phenyl]biguanide hydrochloride](/img/structure/B1437246.png)
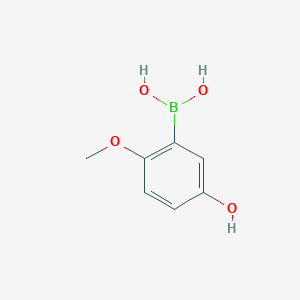



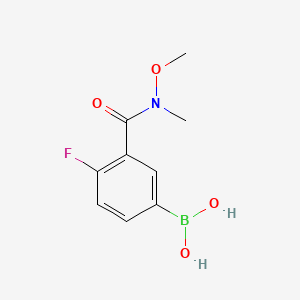
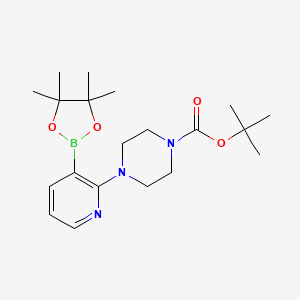
methanone hydrochloride](/img/structure/B1437259.png)

![2-[4-(4-Fluoro-2-nitrophenyl)piperazin-1-yl]-ethanol hydrochloride](/img/structure/B1437262.png)